molecular formula C22H21O6P B11071209 Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate

Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate

Cat. No.: B11071209
M. Wt: 412.4 g/mol
InChI Key: JKOHGQJUYPBERO-UHFFFAOYSA-N
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Description

Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate is a phosphorus-containing compound known for its sterically hindered phenol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate typically involves the oxidation of Diphenyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate to the corresponding methylidenequinonoid derivative. This is followed by the addition of phenols to the exocyclic double bond of the compound, resulting in phosphonates with two phenol moieties .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of standard organic synthesis techniques, including oxidation and addition reactions, under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate involves its interaction with molecular targets through its phosphorus-containing moiety. The compound can act as an antioxidant by donating hydrogen atoms to neutralize free radicals. Additionally, its sterically hindered structure allows it to interact selectively with specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl [4-(tert-butyl)-2-hydroxy-3,6-dioxo-1,4-cyclohexadienyl]phosphonate is unique due to its combination of sterically hindered phenol structure and phosphorus-containing moiety. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C22H21O6P

Molecular Weight

412.4 g/mol

IUPAC Name

5-tert-butyl-2-diphenoxyphosphoryl-3-hydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C22H21O6P/c1-22(2,3)17-14-18(23)21(20(25)19(17)24)29(26,27-15-10-6-4-7-11-15)28-16-12-8-5-9-13-16/h4-14,25H,1-3H3

InChI Key

JKOHGQJUYPBERO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=O)C(=C(C1=O)O)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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